2-(1,3-benzodioxol-5-yl)-3-benzyl-1,3-thiazolidin-4-one
Overview
Description
2-(1,3-Benzodioxol-5-yl)-3-benzyl-1,3-thiazolidin-4-one is a heterocyclic compound that features a benzodioxole moiety fused with a thiazolidinone ring. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzodioxol-5-yl)-3-benzyl-1,3-thiazolidin-4-one typically involves the reaction of 1,3-benzodioxole derivatives with thiazolidinone precursors. One common method includes the condensation of 1,3-benzodioxole-5-carbaldehyde with benzylamine and thioglycolic acid under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid in an organic solvent like ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Benzodioxol-5-yl)-3-benzyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to yield reduced thiazolidinone derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Various substituted thiazolidinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Mechanism of Action
The exact mechanism of action of 2-(1,3-benzodioxol-5-yl)-3-benzyl-1,3-thiazolidin-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. For example, its anticancer activity may involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: Compounds like 1,3-benzodioxole-5-carbaldehyde and 1,3-benzodioxole-5-acetic acid share structural similarities.
Thiazolidinone derivatives: Compounds such as 2-(1,3-benzodioxol-5-yl)-3-phenyl-1,3-thiazolidin-4-one and 2-(1,3-benzodioxol-5-yl)-3-methyl-1,3-thiazolidin-4-one.
Uniqueness
2-(1,3-Benzodioxol-5-yl)-3-benzyl-1,3-thiazolidin-4-one is unique due to the combination of the benzodioxole and thiazolidinone moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds. Its potential anticancer properties and ability to undergo various chemical transformations make it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-3-benzyl-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3S/c19-16-10-22-17(18(16)9-12-4-2-1-3-5-12)13-6-7-14-15(8-13)21-11-20-14/h1-8,17H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQOSPJWXWCPMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CC3=C(C=C2)OCO3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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